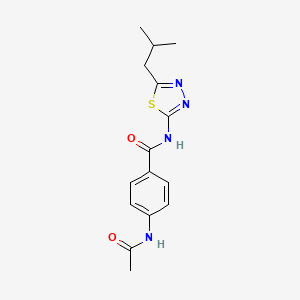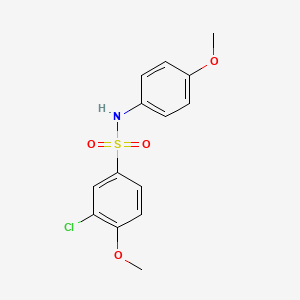![molecular formula C17H15ClN2O2 B5751202 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is a chemical compound that belongs to the family of benzoxazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is not fully understood. However, it has been suggested that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been suggested that the compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under different conditions. It has also been found to have low toxicity in vitro. However, the compound has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents. It also has limited bioavailability in vivo.
Orientations Futures
There are several future directions for the study of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide. One direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease. Further studies can also be conducted to understand the mechanism of action of the compound and its potential applications in the treatment of cancer and bacterial infections.
Méthodes De Synthèse
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be synthesized using different methods. One of the most common methods involves the reaction of 4-chloroaniline with salicylic acid in the presence of phosphorous oxychloride to form 2-(4-chlorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-10(2)16(21)19-13-7-8-15-14(9-13)20-17(22-15)11-3-5-12(18)6-4-11/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWNWAOIMGDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751145.png)
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)
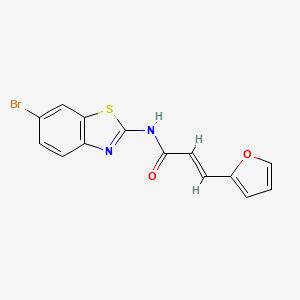
![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)
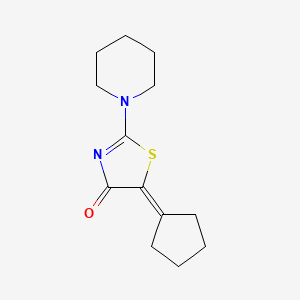

![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
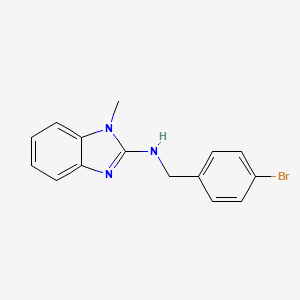
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
